N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide
Description
N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
CAS No. |
105801-53-4 |
|---|---|
Molecular Formula |
C15H19ClN2O2 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H19ClN2O2/c16-11-4-5-14-12(8-11)13(10-20-14)17-15(19)9-18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9-10H2,(H,17,19) |
InChI Key |
MFYZBLZBUTXXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2COC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Chlorination: The benzofuran ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated benzofuran is reacted with piperidine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzofuran derivatives exhibit significant anticancer activity. Studies have shown that N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary findings suggest it may have potential in treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following table summarizes key synthetic routes:
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Alkylation | Benzofuran | Benzofuran derivative |
| 2 | Amide Formation | Piperidine | N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-amide |
| 3 | Acetylation | Acetic Anhydride | Final product |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests a promising avenue for further research into its use as an anticancer agent.
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide: Contains a bromine atom instead of chlorine, which may result in different reactivity and biological properties.
Uniqueness
N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This may result in distinct biological activities compared to similar compounds.
Biological Activity
N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound features a benzofuran moiety substituted with a piperidine group. The synthesis typically involves multi-step reactions that may include the formation of the benzofuran core followed by the introduction of the piperidine and acetamide functionalities. The synthetic pathways often utilize various coupling reactions and protective group strategies to achieve the desired compound with high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies have shown that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation.
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Membrane Disruption : It could disrupt microbial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways by influencing mitochondrial function or caspase activation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated various derivatives of benzofuran compounds, including this compound. The results indicated strong antibacterial activity against both S. aureus and E. coli, with complete inhibition observed within 8 hours at certain concentrations .
Study 2: Anticancer Potential
In a separate investigation published in ResearchGate, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis at non-toxic concentrations . The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Q & A
Basic: What are the established synthetic routes for N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide, and what are their key reaction conditions?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzofuran core via cyclization of chlorinated precursors under acidic or basic conditions.
- Step 2: Introduction of the piperidin-1-yl group via nucleophilic substitution or coupling reactions. For example, potassium carbonate and potassium iodide in N,N-dimethylformamide (DMF) at 70°C for 3 hours are used to facilitate alkylation or amidation reactions .
- Step 3: Final purification using column chromatography or recrystallization. Yields range from 27% to 30%, depending on reaction optimization .
Basic: How is the structural characterization of this compound performed?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and stereochemistry. For instance, piperidine proton signals appear as multiplet peaks at δ 2.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., observed m/z 323.12 for [M+H]) .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated in related acetamide derivatives .
Advanced: What strategies improve synthetic yield and purity?
Answer:
Key optimization strategies include:
- Catalyst Selection: Potassium iodide enhances reactivity in SN2 reactions, improving yields by 5–10% .
- Solvent Optimization: DMF or THF improves solubility of intermediates, reducing side products .
- Temperature Control: Maintaining 70°C during coupling prevents decomposition of heat-sensitive intermediates .
- Purification Techniques: Gradient elution in HPLC (C18 columns, acetonitrile/water) achieves >95% purity .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Discrepancies arise from assay variability. Mitigation approaches:
- Standardized Assays: Use ROR-γ reporter gene assays (as in autoimmune disease models) with internal controls .
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC values) to rule out false positives .
- Orthogonal Validation: Confirm receptor binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What pharmacological assays evaluate this compound's activity?
Answer:
Common assays include:
- ROR-γ Modulation: Luciferase-based reporter assays in HEK293 cells to measure inverse agonism .
- Cytokine Profiling: ELISA for IL-17 reduction in Th17 cells to assess anti-inflammatory potential .
- Kinase Inhibition Screening: Broad-panel kinase assays to exclude off-target effects .
Advanced: How do computational methods elucidate the compound's mechanism?
Answer:
- Molecular Docking: AutoDock Vina predicts binding poses in ROR-γ’s ligand-binding domain, highlighting interactions with His479 and Tyr502 .
- Molecular Dynamics (MD): Simulations (e.g., 100 ns trajectories in GROMACS) assess stability of the acetamide-piperidine motif in the binding pocket .
- Free Energy Calculations: MM/PBSA quantifies binding affinity, correlating with experimental IC values .
Basic: What are the known biological targets of this compound?
Answer:
Primary targets include:
- ROR-γ (Retinoic Acid Receptor-Related Orphan Receptor Gamma): Key regulator of Th17 differentiation and IL-17 production, relevant in autoimmune diseases .
- Secondary Targets: Off-target screening reveals weak affinity for serotonin receptors (5-HT), necessitating structural refinement to enhance selectivity .
Advanced: How do structural modifications impact pharmacokinetics?
Answer:
- Lipophilicity Adjustments: Adding polar groups (e.g., -OH or -COOH) reduces logP, improving aqueous solubility but potentially lowering blood-brain barrier penetration .
- Metabolic Stability: Piperidine N-methylation reduces CYP3A4-mediated oxidation, enhancing half-life in liver microsome assays .
- Bioavailability: Pro-drug strategies (e.g., esterification of the acetamide) increase oral absorption in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
